Synthetic Yield: 89.2% via Optimized Heptanoic Acid/Benzylamine Protocol vs. Typical Knoevenagel Yields for Non-Methylated Analogs
A specific method using 1-(4-nitrophenyl)-1-propanone and ethyl cyanoacetate in toluene with heptanoic acid and benzylamine as catalysts delivers Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate in an 89.2% isolated yield . In contrast, the synthesis of the non-methylated analog Ethyl 2-cyano-3-(4-nitrophenyl)acrylate via a standard piperidine-catalyzed Knoevenagel condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate typically yields 75–85% under comparable conditions . This represents a >4% absolute yield advantage for the 3-methyl derivative under optimized dual-catalyst conditions, relevant for process scale-up economics.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 89.2% |
| Comparator Or Baseline | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (CAS 2286-33-1): 75–85% typical yield (piperidine-catalyzed Knoevenagel) |
| Quantified Difference | 4–14% absolute yield improvement depending on comparator conditions |
| Conditions | Toluene, heptanoic acid/benzylamine, 12 h, ambient temperature vs. standard piperidine-catalyzed Knoevenagel |
Why This Matters
A >4% yield enhancement translates to lower per-gram cost and reduced waste in multi-step synthesis, directly impacting procurement decisions for scale-up programs.
